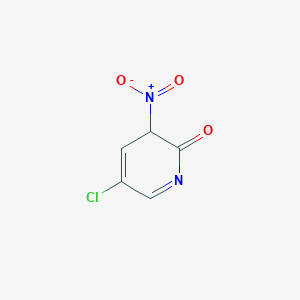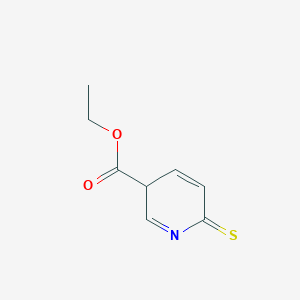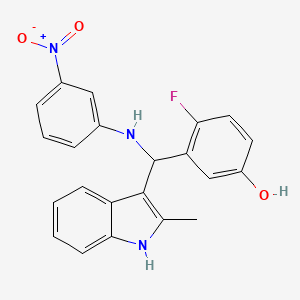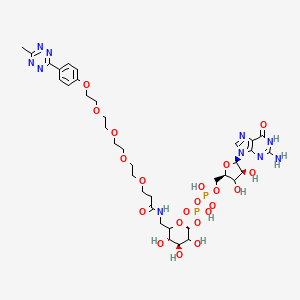
Prexasertib lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prexasertib (lactate), also known as LY2606368, is a small molecule checkpoint kinase inhibitor primarily targeting checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2). These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, Prexasertib (lactate) induces DNA double-strand breaks, leading to apoptosis or programmed cell death. This compound has shown promise in preclinical and early clinical studies for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
准备方法
Synthetic Routes and Reaction Conditions: Prexasertib (lactate) is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several key steps, including the formation of the pyrazole and pyrazinecarbonitrile moieties, followed by their coupling to form the final product .
Industrial Production Methods: The industrial production of Prexasertib (lactate) has been optimized for kilogram-scale synthesis under continuous-flow current good manufacturing practices (CGMP) conditions. This process involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. The continuous-flow process offers improved performance, safety, and containment of the highly potent compound compared to traditional batch processes .
化学反应分析
Types of Reactions: Prexasertib (lactate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Prexasertib (lactate) .
科学研究应用
Prexasertib (lactate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying checkpoint kinase inhibitors and their chemical properties.
Biology: Investigated for its effects on cell cycle regulation, DNA damage response, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma. .
Industry: Utilized in the development of new cancer therapies and in the optimization of continuous-flow synthesis processes for pharmaceutical production
作用机制
Prexasertib (lactate) exerts its effects by inhibiting checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases are essential for regulating the cell cycle, DNA replication, and the DNA damage response. By inhibiting CHK1 and CHK2, Prexasertib (lactate) prevents the repair of DNA damage, leading to the accumulation of DNA double-strand breaks. This ultimately results in replication/mitotic catastrophe and cell death (apoptosis). The inhibition of CHK1 and CHK2 also disrupts the stabilization of replication forks and the resolution of replication stress .
相似化合物的比较
Prexasertib (lactate) is part of a class of compounds known as checkpoint kinase inhibitors. Similar compounds include:
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancers.
Uniqueness: Prexasertib (lactate) is unique in its selective inhibition of CHK1 and CHK2, which are critical regulators of the DNA damage response. This specificity allows it to effectively induce DNA damage and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
属性
分子式 |
C21H25N7O5 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI 键 |
BQURYWIMQXBZFL-WNQIDUERSA-N |
手性 SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
规范 SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)

![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)



![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)


![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)

![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

